

Application Notes and Protocols: GNE-207 Stock Solution Preparation

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Compound of Interest

Compound Name: GNE-207
Cat. No.: B10818736

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Introduction

GNE-207 is a potent, selective, and orally bioavailable inhibitor of the bromodomain of CREB-binding protein (CBP), with a reported IC₅₀ of 1 nM.^{[1][2][3]} It demonstrates high selectivity, with a greater than 2500-fold preference for CBP over the bromodomain-containing protein 4 (BRD4).^{[1][3][4]} **GNE-207**'s mechanism of action involves targeting the epigenetic reader domain of CBP, which recognizes acetylated lysine residues on histones and other proteins. This inhibition modulates the expression of key oncogenes, such as MYC, making **GNE-207** a valuable tool in cancer research and drug development.^{[2][3][5]} In the MV-4-11 cell line, **GNE-207** demonstrates an EC₅₀ of 18 nM for MYC expression.^{[1][2][6]}

These application notes provide detailed protocols for the preparation, storage, and handling of **GNE-207** stock solutions to ensure consistency and reliability in experimental settings.

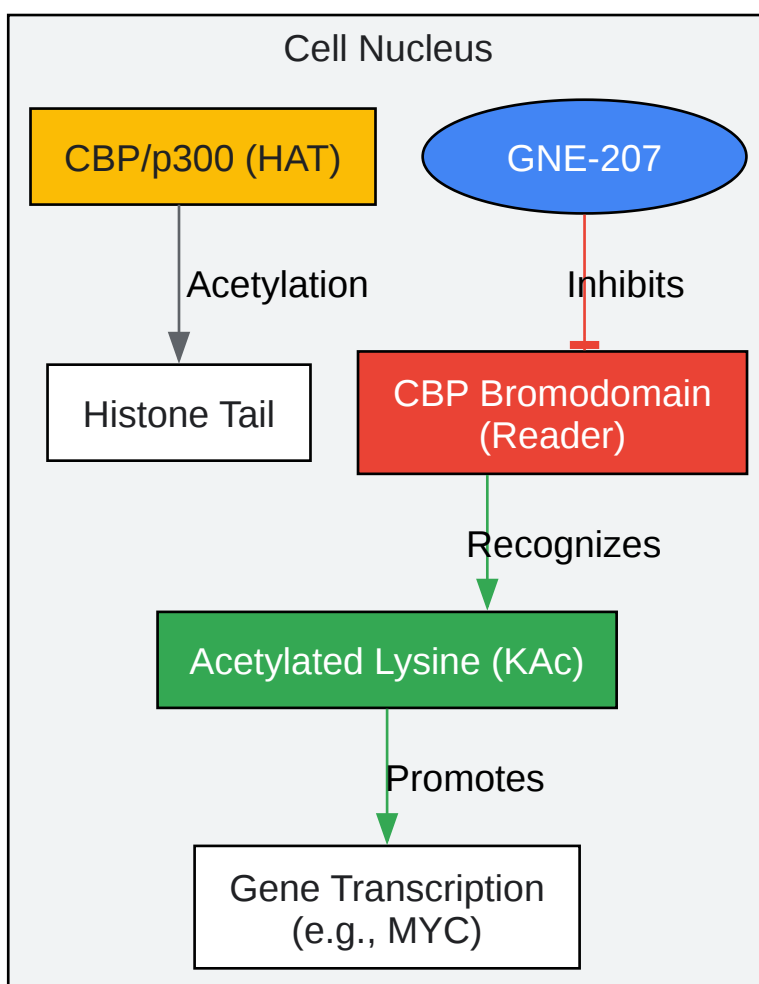
GNE-207 Properties

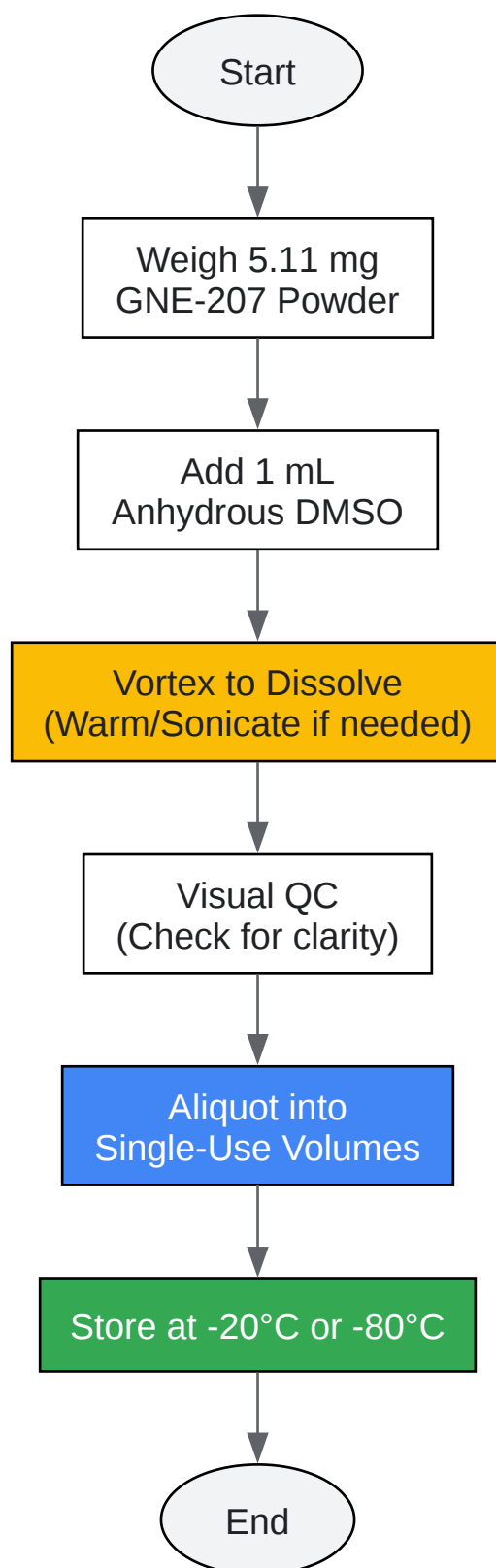
A summary of the key chemical and physical properties of **GNE-207** is presented below.

Property	Value	Source
CAS Number	2158266-58-9	[1][7]
Molecular Formula	C29H30N6O3	[2][7]
Molecular Weight	510.59 g/mol	[2][6]
Appearance	Solid powder	[7]
Purity	>98%	[7]
Solubility	Soluble in DMSO (up to 200 mg/mL or 391.70 mM)	[2][6]
IC50	1 nM for CBP	[1][3][8]
EC50	18 nM for MYC expression in MV-4-11 cells	[1][2][3]

GNE-207 Signaling Pathway

GNE-207 functions by inhibiting the bromodomain of the transcriptional coactivators CBP and its paralog, p300.[3] These proteins are histone acetyltransferases (HATs) that acetylate histone proteins, leading to a more open chromatin structure that facilitates gene transcription. The bromodomain of CBP/p300 specifically recognizes these acetylated lysines (KAc), anchoring the protein complex to chromatin to activate the transcription of target genes, including the proto-oncogene MYC.[3][5] By competitively binding to this bromodomain, **GNE-207** prevents CBP/p300 from recognizing acetylated histones, thereby repressing the expression of MYC and other proliferation-related genes.[3][5]





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